N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide
説明
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted at the 3-position with a sulfonamide group. The sulfonamide nitrogen is further substituted with a cyclopentyl group and an ethyl linker bearing a 3-(trifluoromethyl)-1H-pyrazole moiety. This compound’s structure combines a trifluoromethylpyrazole (known for its electron-withdrawing properties and metabolic stability) with a pyridine-sulfonamide scaffold, which is prevalent in medicinal and agrochemical agents.
特性
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2S/c17-16(18,19)15-7-9-22(21-15)10-11-23(13-4-1-2-5-13)26(24,25)14-6-3-8-20-12-14/h3,6-9,12-13H,1-2,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBYEZUIEBUTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Group Analysis
Key structural variations among pyrazole-containing sulfonamides and related derivatives are summarized below:
Table 1: Structural Comparison of Pyrazole-Containing Compounds
Key Observations:
- Pyrazole Substituents : The target compound’s 3-trifluoromethyl group enhances lipophilicity and steric bulk compared to methyl () or unsubstituted pyrazoles (). This may improve binding affinity in hydrophobic enzyme pockets .
- Sulfonamide vs.
- Linker and Cyclic Groups : The cyclopentyl group in the target compound provides greater conformational flexibility than the cyclopropyl group in , which may affect pharmacokinetic properties .
Key Observations:
- The low yield in (17.9%) highlights challenges in cyclopropane ring formation, suggesting that the target’s cyclopentyl group might offer synthetic advantages .
Physical and Spectral Properties
Table 3: Spectral and Physical Data
Key Observations:
Q & A
Basic Question: What are the key synthetic strategies for preparing N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfonamide Coupling: Reacting pyridine-3-sulfonyl chloride with a cyclopentylamine derivative under basic conditions (e.g., Cs₂CO₃ or Et₃N) to form the N-cyclopentyl sulfonamide core .
- Pyrazole Functionalization: Introducing the trifluoromethylpyrazole moiety via nucleophilic substitution or transition metal-catalyzed coupling. For example, copper(I)-catalyzed reactions between iodopyrazole intermediates and ethylenediamine derivatives can yield the ethyl-pyrazole linkage .
- Purification: Chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) and recrystallization are critical for achieving >95% purity .
Advanced Question: How can reaction conditions be optimized to improve yield and regioselectivity in pyrazole functionalization?
Methodological Answer:
- Catalyst Screening: Copper(I) bromide (CuBr) or palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency between pyrazole and ethylenediamine derivatives. For example, CuBr improved yields from <10% to ~18% in analogous reactions .
- Solvent Effects: Polar aprotic solvents like DMSO or DMF stabilize intermediates, while elevated temperatures (35–50°C) accelerate reaction kinetics .
- Regioselectivity Control: Steric and electronic factors dominate. Trifluoromethyl groups at the pyrazole 3-position direct substitutions to the 1-position due to electronic deactivation of adjacent sites .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- HRMS (ESI): Validates molecular weight (e.g., [M+H]⁺ at m/z 449.12) with <5 ppm error .
Advanced Question: How do structural modifications impact biological activity in related sulfonamide-pyrazole hybrids?
Methodological Answer:
- SAR Studies:
- Biological Assays: High-throughput screening against enzyme panels (e.g., kinases, GPCRs) identifies lead candidates. IC₅₀ values <1 μM are typical for potent analogs .
Basic Question: How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
- Reproducibility Checks:
- Controlled Experiments: Systematically vary catalysts (CuBr vs. Pd), solvents, and temperatures to isolate yield-limiting factors .
Advanced Question: What computational methods predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR or VEGFR2). The sulfonamide group often forms hydrogen bonds with catalytic lysine residues .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
- QSAR Models: Correlate substituent electronegativity (e.g., Hammett σ values for CF₃) with inhibitory activity .
Basic Question: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- pH Sensitivity: Sulfonamides hydrolyze in strongly acidic (pH <2) or basic (pH >10) conditions. Store in neutral buffers (pH 6–8) .
- Light/Temperature: Degrades under UV light; store at –20°C in amber vials. Thermal stability tests (TGA/DSC) show decomposition >150°C .
Advanced Question: How can regioselectivity challenges in pyrazole alkylation be addressed?
Methodological Answer:
- Directed Metalation: Use lithium bases (e.g., LDA) to deprotonate specific pyrazole positions, followed by quenching with electrophiles .
- Protecting Groups: Temporarily block reactive sites (e.g., SEM-protected pyrazoles) to direct alkylation to desired positions .
Basic Question: What solvents are compatible with this compound for in vitro assays?
Methodological Answer:
- Stock Solutions: DMSO (up to 50 mM) is preferred due to high solubility. Confirm lack of precipitation via dynamic light scattering .
- Aqueous Buffers: Dilute in PBS or HEPES (≤1% DMSO) for cell-based assays. LC-MS confirms stability over 24 hours .
Advanced Question: How does the compound’s hygroscopicity affect formulation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
